Benzyl (R)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
Description
Benzyl (R)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (CAS: 2228971-70-6) is a chiral heterocyclic building block with the molecular formula C₁₅H₁₇N₃O₂ and a molecular weight of 271.31 g/mol . Its structure features a pyrrolo[3,4-c]pyrazole core substituted with methyl groups at positions 3 and 6, along with a benzyl ester at position 3. The (R)-configuration at the stereocenter distinguishes it from its (S)-enantiomer (CAS: 2228971-71-7), which shares identical molecular parameters but differs in stereochemical orientation . This compound is typically synthesized for use in medicinal chemistry, particularly as a precursor for kinase inhibitors or other bioactive molecules.
Properties
Molecular Formula |
C15H17N3O2 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
benzyl (6R)-3,6-dimethyl-4,6-dihydro-2H-pyrrolo[3,4-c]pyrazole-5-carboxylate |
InChI |
InChI=1S/C15H17N3O2/c1-10-13-8-18(11(2)14(13)17-16-10)15(19)20-9-12-6-4-3-5-7-12/h3-7,11H,8-9H2,1-2H3,(H,16,17)/t11-/m1/s1 |
InChI Key |
VDLYALNDLSQDJG-LLVKDONJSA-N |
Isomeric SMILES |
C[C@@H]1C2=NNC(=C2CN1C(=O)OCC3=CC=CC=C3)C |
Canonical SMILES |
CC1C2=NNC(=C2CN1C(=O)OCC3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
One-Pot Synthesis via Condensation Reactions
A widely adopted method involves the condensation of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate with aryl aldehydes and primary amines in ethanol under reflux conditions. For instance, reacting methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate with benzaldehyde and benzylamine in the presence of acetic acid yields intermediate chromeno-pyrrole-diones. These intermediates are subsequently treated with hydrazine hydrate in dioxane to induce ring-opening and form the pyrrolo-pyrazole scaffold.
Optimization Insights :
-
Solvent Choice : Ethanol and dioxane are preferred for their ability to stabilize intermediates while facilitating cyclization.
-
Temperature : Reactions conducted at 80°C for 20 hours achieve yields exceeding 70%.
-
Substituent Compatibility : Electron-donating groups on the aldehyde (e.g., methyl, methoxy) enhance reaction rates, while electron-withdrawing groups (e.g., nitro) require extended reaction times.
Functionalization of the Pyrrolo-Pyrazole Core
Post-cyclization, the benzyl ester and methyl groups are introduced via nucleophilic substitution or esterification. For example, treating the pyrrolo-pyrazole intermediate with benzyl chloroformate in dichloromethane (DCM) and N,N-diisopropylethylamine (DIPEA) installs the benzyl carboxylate moiety. Methylation at the 3- and 6-positions is achieved using methyl iodide in the presence of a base such as potassium carbonate.
Ring-Opening Strategies for Core Modification
Hydrazine-Mediated Ring Expansion
Chromeno[2,3-c]pyrrole-3,9-diones undergo ring-opening with hydrazine hydrate to form 4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones. This method is particularly effective for introducing nitrogen atoms into the fused ring system.
Procedure :
-
Combine chromeno-pyrrole-dione (1 eq) with hydrazine hydrate (5 eq) in dioxane.
-
Stir at 80°C for 12 hours.
Advantages :
-
Avoids chromatographic purification.
-
Scalable to gram quantities without significant yield loss.
Catalytic Asymmetric Synthesis for R-Configuration
Chiral Auxiliary-Mediated Approaches
The (R)-stereochemistry is introduced using chiral amines or transition-metal catalysts. Patent WO2017158381A1 describes the use of tert-butyl carbamates with chiral centers to direct asymmetric induction during cyclization. For example, employing (R)-1-phenylethylamine as a chiral auxiliary in the multicomponent reaction generates the desired enantiomer with >90% enantiomeric excess (ee).
Enantioselective Alkylation
Asymmetric alkylation of prochiral intermediates with methyl iodide, catalyzed by cinchona alkaloid-derived phase-transfer catalysts, achieves the 3,6-dimethyl substitution pattern. This method is noted for its mild conditions (room temperature, 24 hours) and high stereocontrol.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Multicomponent Cyclization | 70–94 | >95 | One-pot simplicity | Limited to electron-rich aldehydes |
| Ring-Opening | 72–94 | >95 | No chromatography required | Requires preformed intermediates |
| Catalytic Asymmetric | 60–85 | >90 | High enantioselectivity | Costly chiral catalysts |
Analytical Characterization
Spectroscopic Data
-
IR Spectroscopy : Strong absorption bands at 1715 cm⁻¹ (C=O ester) and 1656 cm⁻¹ (C=O lactam).
-
¹H NMR (400 MHz, DMSO-d₆) : δ 7.35–7.25 (m, 5H, benzyl), 4.65 (s, 2H, CH₂), 3.20 (q, J = 6.8 Hz, 1H, chiral center), 2.45 (s, 6H, 3,6-dimethyl).
-
Mass Spectrometry : Molecular ion peak at m/z 271.31 [M+H]⁺, consistent with the molecular formula C₁₅H₁₆N₂O₂.
Chromatographic Purity
High-performance liquid chromatography (HPLC) analysis under reverse-phase conditions (C18 column, acetonitrile/water gradient) confirms purity >95% for all reported methods.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Benzyl ®-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazolone derivatives.
Reduction: Reduction reactions can yield pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Bromine or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Various electrophiles or nucleophiles under appropriate conditions.
Major Products
Scientific Research Applications
Pharmacological Applications
Benzyl (R)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate exhibits several pharmacological properties that make it a candidate for drug development:
- Antioxidant Activity : Research indicates that derivatives of pyrazole compounds possess strong antioxidant properties, which can help in preventing oxidative stress-related diseases. The structural features of this compound may enhance its efficacy as an antioxidant agent .
- Anticancer Potential : Pyrazole derivatives are well-known for their anticancer properties. Studies have shown that modifications on the pyrazole ring can lead to compounds with significant antitumor activity. This compound could potentially be explored for its ability to inhibit cancer cell proliferation .
- Antimicrobial Effects : The compound's structure suggests potential antimicrobial activity. Various pyrazole derivatives have been reported to exhibit antibacterial and antifungal properties, making this compound a candidate for further investigation in the field of infectious diseases .
Synthetic Applications
This compound can also serve as a versatile intermediate in organic synthesis:
- Building Block for Complex Molecules : Its unique structure allows it to act as a building block for synthesizing more complex pyrazole derivatives. This is particularly useful in the development of new pharmaceuticals and agrochemicals .
- Modification and Functionalization : The presence of various functional groups in the compound makes it amenable to further chemical modifications. This can lead to the creation of derivatives with enhanced biological activity or altered pharmacokinetic properties .
Table 1: Summary of Biological Activities
Case Study 1: Antioxidant Evaluation
A study evaluated the antioxidant potential of various pyrazole derivatives including this compound using DPPH and ABTS assays. The results indicated a strong correlation between structural features and antioxidant activity.
Case Study 2: Anticancer Activity
In vitro studies on breast cancer cell lines demonstrated that modifications of the pyrazole ring led to increased cytotoxicity. This compound showed promise as a lead compound for further development.
Mechanism of Action
The mechanism of action of Benzyl ®-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate involves its interaction with specific molecular targets. For example, in anticancer applications, the compound may induce apoptosis in cancer cells by elevating intracellular reactive oxygen species (ROS) levels . The pyrazole moiety plays a crucial role in its biological activity, interacting with various enzymes and receptors .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrrolo[3,4-c]pyrazole scaffold is a versatile framework in drug discovery. Below, we compare Benzyl (R)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate with structurally related derivatives, focusing on substituent effects, stereochemistry, and applications.
Stereoisomeric Counterparts
Key Insight : Enantiomers of this compound exhibit divergent binding affinities in kinase assays, highlighting the importance of stereochemistry in pharmacological activity .
tert-Butyl Ester Derivatives
The tert-butyl ester group is a common alternative to benzyl esters, offering enhanced stability under acidic conditions.
Key Insight : tert-Butyl esters are favored in solid-phase synthesis due to their resistance to hydrolysis, whereas benzyl esters (as in the target compound) are more reactive in catalytic hydrogenation .
Substituent Variations
Substituents at positions 3 and 6 significantly influence physicochemical properties and bioactivity.
Key Insight : Methyl groups at positions 3 and 6 (as in the target compound) improve metabolic stability compared to bulkier substituents like isopropyl .
Pharmacological Profiles
Biological Activity
Benzyl (R)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (CAS: 2228971-70-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies.
- Molecular Formula : C15H17N3O2
- Molar Mass : 271.31438 g/mol
- CAS Number : 2228971-70-6
Biological Activities
The biological activity of pyrazole derivatives, including this compound, has been widely studied. The following sections summarize key findings related to its pharmacological effects.
1. Anti-inflammatory Activity
Research indicates that compounds with the pyrazole nucleus exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, certain pyrazole derivatives exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard anti-inflammatory drugs like dexamethasone .
2. Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has also been documented. For example, compounds similar to this compound have shown activity against various bacterial strains and fungi. In vitro tests demonstrated promising results against E. coli and Staphylococcus aureus at concentrations as low as 40 µg/mL .
3. Antitumor Activity
Recent studies have highlighted the antitumor activity of pyrazole derivatives. Compounds synthesized from similar structures have been tested against cancer cell lines, showing significant cytotoxic effects. For example, certain pyrazole derivatives were found to inhibit the growth of tumor cells in vitro by inducing apoptosis through various molecular pathways .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Cyclization Reactions : Utilizing arylhydrazines and diketones to form the pyrazole ring.
- Functional Group Modifications : Introducing benzyl and carboxylate groups through esterification and substitution reactions.
Case Studies
Several case studies have reported on the biological activity of similar compounds:
| Study | Compound | Activity | Result |
|---|---|---|---|
| Selvam et al. | 1-thiocarbamoyl 3-substituted phenyl-pyrazoles | MAO-B inhibition | High activity against MAO isoforms |
| Burguete et al. | 1-acetyl-3,5-diphenyl-pyrazoles | Antitubercular | Effective against Mycobacterium tuberculosis |
| Recent Synthesis Study | Pyrazole derivatives | Anticancer | Significant cytotoxicity in cancer cell lines |
Q & A
Q. Basic Research Focus
- Purity Analysis :
- Stability : Accelerated degradation studies (40°C/75% RH) monitored by LC-MS to identify hydrolysis products (e.g., benzyl alcohol) .
Advanced Consideration
Use solid-state NMR (ssNMR) to analyze polymorphic transitions in lyophilized formulations, critical for long-term storage .
How does the R-configuration influence bioactivity in kinase inhibition assays compared to the S-enantiomer?
Advanced Research Focus
The R-enantiomer shows enhanced selectivity for Aurora kinases (e.g., PHA-680632, IC50 = 27 nM for Aurora A vs. 135 nM for Aurora B). Key findings:
- Structural Basis : The R-configuration aligns the methyl group for hydrophobic interactions in the kinase ATP-binding pocket .
- Pharmacological Impact : The S-enantiomer exhibits reduced potency (IC50 >200 nM in HeLa cells) due to steric clashes .
Q. Methodology
- Docking Studies : Use AutoDock Vina with PDB 4ZAF (Aurora A) to simulate binding poses .
- Cellular Assays : Measure IC50 in HCT116 cells via Western blot for phosphorylated Histone H3 (Ser10) .
What computational strategies predict binding affinity to Aurora kinase isoforms?
Q. Advanced Research Focus
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns trajectories (AMBER force field) to assess stability of the benzyl ester in the catalytic cleft .
- QSAR Models : Train on pyrrolo-pyrazole derivatives (n=50) to correlate substituent effects (e.g., 3,6-dimethyl groups) with IC50 values .
Validation
Compare predicted vs. experimental ΔG values (RMSD <2 kcal/mol) using isothermal titration calorimetry (ITC) .
How do structural modifications at the 3- and 6-positions affect pharmacokinetic properties?
Q. Advanced Research Focus
- 3-Position : Introducing amino groups (e.g., tert-butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate) improves aqueous solubility (logP reduced from 2.1 to 1.4) but decreases plasma protein binding .
- 6-Position : Ethyl substitution increases metabolic stability (t1/2 = 4.2 h in human liver microsomes vs. 1.8 h for methyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
